molecular formula C16H10N2O6S4 B1670509 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid CAS No. 53005-05-3

4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid

Cat. No.: B1670509
CAS No.: 53005-05-3
M. Wt: 454.5 g/mol
InChI Key: YSCNMFDFYJUPEF-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes:: DIDS can be synthesized through several methods, including the reaction of stilbene derivatives with thionyl chloride followed by treatment with thiourea. The resulting product undergoes sulfonation to yield DIDS. The synthetic route involves multiple steps and purification processes.

Industrial Production:: In industrial settings, DIDS is produced using large-scale synthetic methods. The exact conditions and scale-up processes may vary depending on the manufacturer. the core steps involve the conversion of stilbene-based precursors into DIDS through sulfonation and isothiocyanation reactions.

Chemical Reactions Analysis

Reactions:: DIDS is involved in various chemical reactions:

    Sulfonation: The introduction of sulfonic acid groups (-SOH) onto the stilbene backbone.

    Isothiocyanation: The attachment of isothiocyanate groups (-N=C=S) to the molecule.

Common Reagents and Conditions::
  • Thionyl Chloride (SOCl2) : Used for the initial chlorination step.
  • Thiourea (NH2C(S)NH2) : Reacts with the chlorinated intermediate to form the isothiocyanate group.
  • Sulfuric Acid (H2SO4) : Used for sulfonation.

Major Products:: The primary product of DIDS synthesis is 4,4’-diisothiocyano-2,2’-stilbenedisulfonic acid itself. Its sulfonated and isothiocyanated forms contribute to its unique properties.

Scientific Research Applications

DIDS has diverse applications in scientific research:

Mechanism of Action

DIDS exerts its effects by:

  • Blocking Anion Exchangers : It inhibits chloride-bicarbonate exchangers reversibly and later irreversibly.
  • Modulating Ion Channels : DIDS alters ion channel function, affecting cellular signaling pathways.

Comparison with Similar Compounds

DIDS stands out due to its dual inhibition of ABCA1 and VDAC1, as well as its RAD51 inhibitory activity. Similar compounds include stilbene derivatives and other anion exchange inhibitors.

Properties

IUPAC Name

5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCNMFDFYJUPEF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152216-76-7, 53005-05-3
Record name 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152216767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53005-05-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1O6DSW23R
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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